molecular formula C15H20N2O3 B4741470 N-butyl-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-butyl-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B4741470
M. Wt: 276.33 g/mol
InChI Key: BRDLAGNJMFNDLK-UHFFFAOYSA-N
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Description

N-butyl-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a butyl group, a methoxyphenyl group, and an oxazole ring, making it a unique and potentially valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

    Attachment of the Butyl Group: The butyl group can be attached through an alkylation reaction using a butyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

N-butyl-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

    Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biological macromolecules.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: can be compared with other oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities

Properties

IUPAC Name

N-butyl-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-3-4-9-16-15(18)14-10-12(17-20-14)11-7-5-6-8-13(11)19-2/h5-8,14H,3-4,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDLAGNJMFNDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CC(=NO1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-butyl-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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N-butyl-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.